molecular formula C13H13IN2O3S B2664924 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 438031-73-3

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2664924
CAS No.: 438031-73-3
M. Wt: 404.22
InChI Key: PMHCGESRDLKAEK-UHFFFAOYSA-N
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Description

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C 13 H 13 IN 2 O 3 S and a molecular weight of 404.22 g/mol . This chemical, identified by 438031-73-3, features a sulfonamide group bridging a 5-amino-2-methoxyphenyl ring and a 4-iodophenyl ring, a structure that suggests potential as a valuable intermediate in synthetic organic chemistry . As a building block in medicinal chemistry research, this iodinated sulfonamide may be utilized in the development of novel molecular probes or in the synthesis of compound libraries for high-throughput screening. The presence of the iodine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal in creating complex biaryl structures. The primary amino and sulfonamide functional groups also offer additional sites for chemical modification, enabling researchers to explore a wide range of structure-activity relationships. This product is provided For Research Use Only and is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

5-amino-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCGESRDLKAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the iodination of aniline derivatives, followed by sulfonation and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially converting the sulfonamide group to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives and sulfonamide compounds.

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its inhibitory effects on various molecular targets, particularly in the context of cancer treatment. Research indicates that sulfonamide compounds can interact with mitogen-activated protein kinase (MAPK) pathways, which are crucial in cell proliferation and survival.

MAPK Inhibition

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit strong binding affinities to MAPK1, suggesting their potential as anti-cancer agents. For instance, molecular docking studies have shown that certain sulfonamides can effectively inhibit MAPK1 activity, leading to reduced cancer cell viability and proliferation . The ability to target such pathways positions these compounds as promising candidates for further drug development.

Cancer Treatment Applications

Several studies have focused on the anti-cancer properties of sulfonamides similar to 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide. For example, compounds synthesized from similar frameworks have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

StudyCompoundTargetFindings
Derivative AMAPK1Strong binding affinity; potential anti-cancer activity
TASIN AnalogColon Cancer CellsSignificant antiproliferative effects observed

Pharmacological Studies

Pharmacological studies have also highlighted the role of such compounds in inhibiting specific enzymes related to disease pathways. For instance, compounds derived from 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide have been evaluated for their effects on metabolic syndrome and diabetes models, showcasing their potential in treating metabolic disorders through enzyme inhibition .

Mechanism of Action

The mechanism by which 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The specific pathways involved depend on the target enzyme or receptor and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key differences between 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide and its halogenated analogs:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Solubility Synthesis Yield Stability Commercial Availability
5-Amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide I C₁₃H₁₃IN₂O₃S 404.23 Moderate (organic solvents) Low Low (light/heat sensitivity) Discontinued
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide Cl C₁₃H₁₃ClN₂O₃S 312.45 High (DCM/chloroform) High (~80%) High Available
5-Amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide Br C₁₃H₁₃BrN₂O₃S 357.10 Moderate Moderate Moderate Limited
5-Amino-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide F C₁₃H₁₃FN₂O₃S 296.31 High High High Not reported

Key Findings:

Halogen Effects on Physicochemical Properties :

  • Iodine : The bulky iodine atom increases molecular weight and hydrophobicity, reducing aqueous solubility compared to smaller halogens like Cl or F .
  • Chlorine and Fluorine : Smaller halogens enhance solubility and synthetic accessibility. For example, the chloro analog is commercially available in high purity (99.999%) .

Synthetic Challenges :

  • The iodo derivative’s synthesis is less efficient due to steric hindrance and the need for specialized coupling reagents (e.g., in Suzuki reactions) .
  • In contrast, the chloro analog is synthesized in high yields (~80%) via standard sulfonylation routes .

Stability and Commercial Viability :

  • The iodo compound is sensitive to light and heat, likely due to the weaker C–I bond, necessitating stringent storage conditions .
  • Its discontinued commercial status contrasts with the chloro analog, which is widely available, reflecting challenges in large-scale production and stability .

Biological Implications :

  • While direct activity data for the iodo derivative are lacking, halogen size in related compounds (e.g., maleimides) shows minimal impact on inhibitory potency . However, iodine’s bulk may enhance target binding in specific contexts (e.g., enzyme active sites).

Biological Activity

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, an amino group, a methoxy group, and an iodophenyl moiety. This unique combination of functional groups contributes to its reactivity and biological activity. The sulfonamide group is particularly significant due to its ability to interact with various biological molecules, making it a candidate for enzyme inhibition studies.

The biological activity of 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind effectively to active sites on enzymes. This binding can inhibit enzyme activity, thereby disrupting normal biochemical pathways. The specific pathways influenced depend on the target enzyme or receptor involved in the interaction.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide:

Biological Activity Description
Enzyme Inhibition Acts as an inhibitor for various enzymes, impacting metabolic pathways.
Antiproliferative Effects Exhibits significant antiproliferative activity against cancer cell lines .
Protein Binding Shows strong binding affinity to proteins, influencing their functional dynamics.
Potential Antimicrobial May possess antimicrobial properties due to its structural characteristics.

Antiproliferative Activity

Research has demonstrated that 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide exhibits potent antiproliferative effects against various cancer cell lines. A study reported IC50 values below 5 nM for several analogs of sulfonamides in colon cancer cell lines, indicating strong potential for therapeutic applications in oncology .

Enzyme Interaction Studies

In enzyme inhibition studies, this compound has shown effectiveness in targeting specific enzymes critical for cancer progression. The sulfonamide group allows the compound to compete with natural substrates at the active site, leading to reduced enzyme activity and subsequent effects on cellular proliferation and survival .

Comparative Analysis with Similar Compounds

When compared to similar compounds like 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide, the presence of the methoxy group in 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide enhances its reactivity and biological efficacy. This structural difference significantly impacts its interaction with biological targets and overall potency.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via sulfonylation of 5-amino-2-methoxyaniline with 4-iodobenzenesulfonyl chloride under basic conditions. Critical parameters include:

  • Base selection : Triethylamine or pyridine in anhydrous THF/DCM at 0–5°C to neutralize HCl byproducts .
  • Stoichiometry : A 1:1.1 molar ratio of amine to sulfonyl chloride minimizes unreacted starting material.
  • Moisture control : Rigorous exclusion of water prevents hydrolysis of the sulfonyl chloride intermediate.
  • Example yield optimization: 72–78% purity achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation?

  • Methodological Answer :

  • NMR spectroscopy :
  • 1H NMR : Aromatic protons adjacent to the sulfonamide group resonate at δ 7.8–8.2 ppm; methoxy protons appear as a singlet near δ 3.8 ppm .
  • 13C NMR : The sulfonamide sulfur-linked carbon appears at δ 135–140 ppm .
  • X-ray crystallography : SHELXL refinement (R1 < 0.05) resolves iodine positioning and hydrogen-bonded motifs (e.g., N–H···O interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <3 ppm accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations optimize the design of derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Electronic structure analysis : B3LYP/6-311+G(d,p) calculations predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to identify reactive sites. For example, methoxy group modifications alter electron-donating capacity, potentially enhancing ATP-pocket binding .
  • Binding affinity prediction : Molecular docking (AutoDock Vina) with kinase crystal structures (e.g., PDB 1ATP) identifies substituents that improve ΔG values (e.g., −8.4 kcal/mol for a nitro derivative) .

Q. What experimental strategies reconcile discrepancies in reported IC50 values across cellular assays?

  • Methodological Answer :

  • Orthogonal validation :
  • Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Metabolic stability testing : Monitor compound degradation in assay media via LC-MS over 24h to rule out false negatives .
  • Assay replication : Test in ≥3 cell lines (e.g., HeLa, MCF-7) with matched passage numbers to control for genetic drift.

Q. Which substituent modifications on the 4-iodophenyl ring maximize selectivity between COX-2 and carbonic anhydrase IX targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • COX-2 affinity : Electron-withdrawing groups (e.g., -NO2 at meta) reduce Ki by 40% via enhanced hydrogen bonding .
  • Carbonic anhydrase IX selectivity : Bulky substituents (e.g., tert-butyl) occupy hydrophobic subpockets (ΔΔG = −2.3 kcal/mol via MM-GBSA) .
  • Synthetic workflow : Introduce substituents via nucleophilic aromatic substitution (120°C, DMF, CuI catalyst) .

Q. How should researchers address crystallization challenges impeding polymorph screening?

  • Methodological Answer :

  • High-throughput screening : Use 96-well plates with solvent mixtures (e.g., 70% tert-butanol/30% acetonitrile) to promote nucleation .
  • Additives : 5 mM n-octyl β-D-glucopyranoside templates crystal growth along the sulfonamide axis (validated by PXRD peak shifts at 2θ = 12.4°) .
  • Temperature cycling : Alternate between 4°C and 25°C to overcome kinetic trapping of amorphous phases.

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological activity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Safety and Handling : Store the compound under inert atmosphere (N2/Ar) at −20°C to prevent iodophenyl group degradation. Use gloveboxes for moisture-sensitive steps .

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